Cyclopentanone, semicarbazone
Description
Significance and Research Context of Semicarbazones in Organic Chemistry
Semicarbazones are a class of organic compounds that have been fundamental to organic chemistry for over a century, since their first reported synthesis in the early 1900s. numberanalytics.comnumberanalytics.com They are formed through a condensation reaction between an aldehyde or a ketone and semicarbazide (B1199961). pharmatutor.orgcore.ac.uk This reaction is a classic example of the formation of an imine derivative. pharmatutor.org
The primary significance of semicarbazones lies in their utility for the identification and characterization of aldehydes and ketones. numberanalytics.comnumberanalytics.comoxfordreference.com Because they are typically crystalline solids with sharp, well-defined melting points, they provide a reliable method for purifying and identifying carbonyl compounds. oxfordreference.com This technique is a cornerstone of qualitative organic analysis. numberanalytics.compharmatutor.org
Beyond identification, semicarbazones serve as crucial intermediates in a variety of synthetic pathways. ontosight.ainumberanalytics.com They can be used as precursors for the synthesis of complex heterocyclic compounds, such as 1,3,4-oxadiazoles and pyrazoles, which are significant in the pharmaceutical and agrochemical industries. numberanalytics.com The biological properties of semicarbazones are also a major area of research, with studies exploring their potential as antimicrobial, antiviral, anticonvulsant, and anticancer agents. numberanalytics.compharmatutor.orgnumberanalytics.comresearchgate.net The biological activity is often enhanced when semicarbazones form coordination complexes with metal ions, which can alter properties like lipophilicity. pharmatutor.orgcore.ac.uk
The formation of semicarbazones is also a subject of study in physical organic chemistry, providing a model for investigating the reactivity of carbonyl compounds. numberanalytics.com The reaction rate is sensitive to factors such as pH, with an optimal range typically between 3 and 5, as well as temperature and the presence of catalysts. numberanalytics.comnumberanalytics.com
Distinctive Features of Cyclopentanone (B42830) as a Ketone Substrate
Cyclopentanone, with the chemical formula (CH₂)₄CO, is a cyclic ketone featuring a five-membered carbon ring with a carbonyl group. cymitquimica.comwikipedia.org It is a colorless liquid with a characteristic peppermint-like odor. cymitquimica.comwikipedia.orghmdb.ca The structure of cyclopentanone influences its reactivity compared to other ketones.
The five-membered ring of cyclopentanone is relatively strained. This ring strain affects the hybridization of the carbonyl carbon and its reactivity in nucleophilic addition reactions. It readily undergoes typical ketone reactions, such as nucleophilic addition and oxidation. cymitquimica.com
Cyclopentanone is a versatile synthetic intermediate in its own right. It serves as a precursor in the synthesis of fragrances, pharmaceuticals like cyclopentobarbital, and the pesticide pencycuron. wikipedia.org Its synthesis can be achieved through methods like the ketonic decarboxylation of adipic acid. wikipedia.orgorganic-chemistry.org
Table 1: Physical and Chemical Properties of Cyclopentanone
| Property | Value |
| Chemical Formula | C₅H₈O |
| Molar Mass | 84.12 g/mol wikipedia.org |
| Appearance | Clear, colorless liquid wikipedia.orgnih.gov |
| Odor | Peppermint-like wikipedia.org |
| Density | 0.95 g/cm³ wikipedia.org |
| Melting Point | -58.2 °C wikipedia.org |
| Boiling Point | 130.6 °C wikipedia.org |
| Solubility in Water | Slightly soluble wikipedia.org |
Overview of Research Directions in Cyclopentanone Semicarbazone Chemistry
Research involving cyclopentanone semicarbazone primarily focuses on its role as a synthetic intermediate and as a model compound for studying semicarbazone formation and properties.
Organic Synthesis: Like other semicarbazones, cyclopentanone semicarbazone is a stable, crystalline derivative that can be used to isolate and purify cyclopentanone from reaction mixtures. oxfordreference.com It serves as a valuable intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and agrochemicals. lookchem.com For instance, a patented process describes the preparation of cycloalkanone semicarbazones, including cyclopentanone semicarbazone, as an efficient method for converting water-soluble salts of nitro-cycloalkanes into useful products. google.com These semicarbazones can then be used in further reactions, such as the production of lactams. google.com
Analytical Chemistry: The formation of cyclopentanone semicarbazone is a reliable reaction used for the qualitative analysis and detection of cyclopentanone. lookchem.com The distinct melting point of the crystalline product confirms the presence of the parent ketone.
Coordination Chemistry: While specific research on cyclopentanone semicarbazone complexes is less common than for other semicarbazones, the general class is known to act as chelating ligands with transition metals. core.ac.uk The semicarbazone can coordinate through oxygen and nitrogen donor atoms. core.ac.uk These metal complexes often exhibit enhanced biological activity compared to the free ligand and are investigated for applications in catalysis and materials science. pharmatutor.orgcore.ac.uknumberanalytics.com
Reaction Kinetics and Mechanisms: The reaction between cyclopentanone and semicarbazide provides a case study for understanding the factors that influence semicarbazone formation. Studies on analogous ketones like cyclohexanone (B45756) and cyclooctanone (B32682) reveal that reaction rates are influenced by steric effects and the inherent strain of the cyclic structure.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5459-00-7 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(cyclopentylideneamino)urea |
InChI |
InChI=1S/C6H11N3O/c7-6(10)9-8-5-3-1-2-4-5/h1-4H2,(H3,7,9,10) |
InChI Key |
HVCKHJSXBCTUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)N)C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms
Principles of Semicarbazone Formation through Condensation
The formation of a semicarbazone from a ketone is a reversible reaction that proceeds by the addition of the nucleophilic nitrogen of semicarbazide (B1199961) to the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule.
The primary reactants for the synthesis of cyclopentanone (B42830), semicarbazone are cyclopentanone and semicarbazide. chegg.comnih.gov Often, the more stable salt, semicarbazide hydrochloride, is used. ontosight.ai When the hydrochloride salt is employed, a base is typically added to liberate the free semicarbazide, which then acts as the nucleophile. ontosight.ai The reaction is a condensation reaction, a type of reaction where two molecules combine with the loss of a small molecule, in this case, water.
The general reaction conditions can be varied. The synthesis can be performed in a solvent, such as ethanol, which helps to dissolve the reactants. Alternatively, solvent-free methods, such as ball-milling the reactants together, have been shown to be effective and environmentally benign for the synthesis of semicarbazones. researchgate.net
Reactants and Conditions for Cyclopentanone Semicarbazone Synthesis
| Reactant 1 | Reactant 2 | Typical Additive/Catalyst | Solvent | Key Condition |
|---|---|---|---|---|
| Cyclopentanone | Semicarbazide | None required | Ethanol, Water, or Solvent-free | Mixing of reactants |
| Cyclopentanone | Semicarbazide Hydrochloride | Sodium Acetate (B1210297), Pyridine, or other base | Ethanol, Water | Neutralization of HCl salt |
The formation of semicarbazones is highly dependent on the pH of the reaction mixture. The reaction is typically accelerated by the presence of a mild acid catalyst. The acid protonates the carbonyl oxygen of the cyclopentanone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the semicarbazide.
However, the pH must be carefully controlled. If the solution is too acidic, the semicarbazide, which is a weak base, will be protonated at its nucleophilic nitrogen atom. This protonated form is no longer a nucleophile and cannot initiate the reaction with the ketone. Conversely, in a basic medium, the protonation of the carbonyl group is insufficient. Therefore, a mildly acidic environment, often in the pH range of 4.5 to 5.5, is optimal for the reaction. This is often achieved by using a buffer system, such as sodium acetate, when starting with semicarbazide hydrochloride. odinity.com
Kinetic and Mechanistic Elucidation of Formation Pathways
The formation of cyclopentanone, semicarbazone follows a well-established two-step mechanism common to the formation of imines and related compounds.
The reaction proceeds via a nucleophilic addition followed by an elimination (dehydration) step. chegg.com
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal primary amine group (-NH2) of the semicarbazide on the electrophilic carbonyl carbon of the cyclopentanone. chegg.com This step results in the formation of a tetrahedral intermediate known as a carbinolamine. This addition is reversible.
Elimination (Dehydration): The carbinolamine intermediate is unstable and subsequently undergoes dehydration. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). The elimination of water, driven by the formation of a stable C=N double bond, results in the final semicarbazone product.
For the formation of semicarbazones under mild acidic conditions, the rate-determining step is typically the initial nucleophilic attack of the semicarbazide on the carbonyl carbon. odinity.comchegg.com The subsequent dehydration step is generally faster.
The key intermediate in this reaction is the carbinolamine . This species is a neutral molecule containing both an amine and a hydroxyl group attached to the same carbon atom. Due to its transient nature, it is not usually isolated but its existence is a cornerstone of the accepted mechanism for this type of condensation reaction.
The concept of kinetic versus thermodynamic control can be applied to the synthesis of semicarbazones, especially in competitive reactions. scribd.compbworks.com The kinetic product is the one that forms faster, having a lower activation energy barrier, while the thermodynamic product is the more stable product. odinity.compbworks.com
In experiments comparing the reactivity of cyclohexanone (B45756) (a close structural analog to cyclopentanone) and 2-furaldehyde with semicarbazide, the cyclohexanone semicarbazone is identified as the kinetic product. odinity.comscribd.com It forms more rapidly, especially at lower temperatures. pbworks.com This is because the reactivity of a simple aliphatic ketone like cyclohexanone is high. reddit.com The 2-furaldehyde semicarbazone, which benefits from the stability of a conjugated system, is the thermodynamic product. reddit.com
By extension, this compound is expected to be the kinetic product in similar competitive scenarios. The formation of the kinetic product is favored under conditions where the reaction is irreversible or when equilibrium is not reached, such as at low temperatures. odinity.compbworks.com Because the formation of semicarbazones is reversible, if a reaction mixture containing the kinetic product (this compound) is heated or allowed to stand for a prolonged period, it can revert to the starting materials, which can then go on to form the more stable thermodynamic product if a suitable alternative substrate is present. scribd.compbworks.com
Comparative Reaction Kinetics with Related Ketones (e.g., Cyclohexanone)
The formation of a semicarbazone from a ketone like cyclopentanone is a condensation reaction involving the nucleophilic attack of semicarbazide on the carbonyl carbon. numberanalytics.com This process proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the final C=N double bond of the semicarbazone. numberanalytics.comquora.com The rate of this reaction is subject to several factors, including the structure of the ketone, pH, and temperature. numberanalytics.com
Conversely, cyclohexanone exists in a stable, strain-free chair conformation. The transition to an sp³-hybridized intermediate introduces steric and torsional strain, making the nucleophilic attack less favorable than for cyclopentanone. Therefore, cyclopentanone is generally expected to react faster with semicarbazide than cyclohexanone under identical conditions. This difference in reactivity highlights the concept of kinetic versus thermodynamic control, where the faster-forming product (the kinetic product) is not always the most stable (the thermodynamic product). pbworks.comodinity.com In competitive reactions between different carbonyl compounds, the one with the lower activation energy barrier, in this case likely cyclopentanone, will form its semicarbazone more rapidly. odinity.com
Factors Influencing Semicarbazone Formation Kinetics
| Factor | Influence on Reaction Rate | Optimal Conditions |
|---|---|---|
| pH | The reaction is catalyzed by acid but requires the semicarbazide to be in its free base form to act as a nucleophile. numberanalytics.comquora.com | A weakly acidic buffer, typically in the pH range of 3 to 5, provides a compromise between protonating the carbonyl group and maintaining sufficient unprotonated nucleophile. numberanalytics.comodinity.com |
| Temperature | Higher temperatures generally increase the reaction rate. numberanalytics.com | Moderate temperatures (e.g., ~50°C) are often used to balance rate with the prevention of side reactions or decomposition. numberanalytics.com At low temperatures, the kinetic product is favored. scribd.comchegg.com |
| Ketone Structure | Ring strain and steric hindrance around the carbonyl group are critical. | Less sterically hindered ketones and those with higher ground-state energy (e.g., due to ring strain) typically react faster. |
| Catalysts | The presence of acid or base catalysts can significantly influence the reaction rate and yield. numberanalytics.com | Specific catalysts can be chosen to optimize the reaction for particular substrates. acs.org |
Advanced Synthetic Approaches and Methodological Developments
Recent advancements in organic synthesis have led to more efficient, environmentally friendly, and versatile methods for preparing semicarbazones, including this compound.
Solvent-Free Synthesis Methodologies for Semicarbazones
In a move towards greener chemistry, solvent-free methodologies for the synthesis of semicarbazones have been developed. researchgate.netasianpubs.org These methods typically involve the direct reaction of the carbonyl compound (e.g., cyclopentanone) with semicarbazide, often with simple grinding or ball-milling techniques. researchgate.netresearchgate.net The reactions are reported to be clean, mild, and efficient, with the significant advantage of a very simple work-up procedure. researchgate.netasianpubs.org This approach avoids the use of potentially hazardous organic solvents, reduces waste, and can lead to quantitative yields. researchgate.net
In some cases, the condensation of aldehydes and ketones with semicarbazide hydrochloride can be achieved under solvent-free conditions, providing a facile and clean route to diverse semicarbazones. researchgate.net These solid-state or solid-liquid reactions represent a significant improvement over traditional solution-phase methods. researchgate.net
Comparison of Synthetic Methods for Semicarbazones
| Compound Example | Traditional Conditions | Solvent-Free Yield (%) | Reference Method Yield (%) |
|---|---|---|---|
| Benzaldehyde Semicarbazone | EtOH, reflux | 98% | 92% |
| Acetophenone Semicarbazone | EtOH, reflux | 95% | 90% |
| Cyclohexanone Semicarbazone | EtOH, reflux | 96% | 94% |
This table is illustrative, based on data for various semicarbazones, highlighting the efficiency of solvent-free techniques as reported in the literature. researchgate.net
Catalytic Systems in Semicarbazone Formation
The formation of semicarbazones is inherently subject to catalysis. While traditionally reliant on general acid or base catalysis to accelerate the reaction, more sophisticated catalytic systems have been explored. numberanalytics.com The reaction rate is highly pH-dependent, with the optimal pH representing a balance where the carbonyl oxygen is sufficiently protonated to become more electrophilic, while the semicarbazide remains largely as a free base to act as a nucleophile. numberanalytics.comquora.com
More advanced approaches include the use of specific nucleophilic catalysts, such as aniline (B41778) derivatives. acs.org Aniline can catalyze semicarbazone formation by first reacting with the ketone to form a protonated Schiff base (an iminium ion). This intermediate is significantly more reactive toward nucleophilic attack by semicarbazide than the original ketone. The aniline is then regenerated, fulfilling its role as a catalyst. This type of catalysis provides an alternative pathway that can be more efficient under certain conditions than simple proton catalysis. acs.org
Preparation from Alternative Precursors (e.g., Nitrocycloalkanes)
An innovative synthetic route allows for the preparation of cycloalkanone semicarbazones directly from nitrocycloalkanes, bypassing the need to first isolate the corresponding ketone. google.com A patented process describes the preparation of cyclopentanone semicarbazone from the alkali metal salt of nitrocyclopentane (B1585555). google.com
In this method, an aqueous solution of the sodium salt of nitrocyclopentane is added to a dilute mineral acid solution (e.g., sulfuric acid) containing a mineral acid salt of semicarbazide (e.g., semicarbazide hydrochloride). google.com The reaction is typically carried out at a temperature between the freezing and boiling points of water. google.com This process efficiently converts the nitrocycloalkane salt into the desired cyclopentanone semicarbazone, which can then be recovered from the neutralized reaction mixture. google.com This methodology is also applicable to other nitroalkanes and nitrocycloalkanes, providing a useful pathway for converting them into stable, characterizable semicarbazone derivatives. google.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclopentanone |
| Cyclohexanone |
| Semicarbazide |
| Nitrocyclopentane |
| Aniline |
| 2-furaldehyde |
| Benzaldehyde |
| Acetophenone |
| Semicarbazide hydrochloride |
| Sodium acetate |
| Acetic acid |
Structural Characterization and Elucidation
Advanced Spectroscopic Analysis Techniques
Spectroscopic methods provide detailed insights into the molecular structure, bonding, and electronic properties of cyclopentanone (B42830), semicarbazone.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: In the proton NMR spectrum of the parent cyclopentanone, the methylene (B1212753) protons adjacent to the carbonyl group typically appear as a multiplet in the range of δ 2.25-2.33 ppm. The remaining methylene protons produce a multiplet around δ 1.64-1.80 ppm. chemicalbook.comhmdb.ca For cyclopentanone, semicarbazone, shifts in these proton signals are expected upon formation of the semicarbazone moiety, with the appearance of new signals corresponding to the N-H protons of the semicarbazide (B1199961) group.
¹³C NMR: The ¹³C NMR spectrum of cyclopentanone shows a characteristic signal for the carbonyl carbon at approximately 220 ppm. The carbons alpha to the carbonyl appear around 38 ppm, and the beta carbons are observed near 23 ppm. hmdb.ca In this compound, the imine carbon (C=N) signal would be a key diagnostic peak, distinguishing it from the original ketone. The chemical shifts of the cyclopentyl ring carbons would also be influenced by the change in the functional group.
Interactive Data Table: NMR Data for Cyclopentanone Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
| Cyclopentanone | ¹H | CDCl₃ | 2.33-1.80 |
| Cyclopentanone | ¹³C | CDCl₃ | ~220 (C=O), ~38 (α-CH₂), ~23 (β-CH₂) |
| Cyclopentanone Oxime | ¹³C | - | 166.4 (C=N), 31.6, 26.5, 25.4, 24.2 |
Vibrational spectroscopy is instrumental in identifying functional groups and understanding the molecular vibrations of this compound.
IR Spectroscopy: The infrared spectrum of cyclopentanone is characterized by a strong absorption band for the C=O stretching vibration, typically appearing around 1740-1750 cm⁻¹. researchgate.netnist.gov Upon formation of the semicarbazone, this C=O band disappears and is replaced by a C=N stretching vibration, which is expected in the 1640-1690 cm⁻¹ region. Additionally, N-H stretching vibrations from the semicarbazide moiety would be observed in the range of 3200-3500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For cyclopentanone, the C=O stretch is also a prominent feature in the Raman spectrum. The vibrational modes of the cyclopentane (B165970) ring can be analyzed to understand its conformation. researchgate.net
Interactive Data Table: Key Vibrational Frequencies for Cyclopentanone
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O Stretch | ~1741 (strong) |
| CH₂ Stretch | 2800-3000 |
| Ring Vibrations | Various |
Note: Specific IR and Raman data for this compound were not available. The data for the parent ketone is presented.
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.
Molecular Ion: For this compound (C₆H₁₁N₃O), the calculated molecular weight is approximately 141.17 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to this mass.
Fragmentation Analysis: The fragmentation pattern of this compound would likely involve cleavage of the N-N bond, loss of the carbamoyl (B1232498) group (CONH₂), and fragmentation of the cyclopentyl ring. Common fragments for the parent cyclopentanone include ions at m/z 56, resulting from the loss of CO, and m/z 55 from subsequent loss of a hydrogen atom. youtube.comresearchgate.net The fragmentation of the semicarbazone derivative would yield a different set of characteristic fragment ions.
Interactive Data Table: Mass Spectrometry Data for Cyclopentanone
| Ion | m/z Value |
| [C₅H₈O]⁺ (Molecular Ion) | 84 |
| [C₄H₈]⁺ | 56 |
| [C₄H₇]⁺ | 55 |
Note: This data pertains to the parent compound, cyclopentanone.
UV-Vis spectroscopy probes the electronic transitions within a molecule.
The UV-Vis spectrum of cyclopentanone exhibits a weak absorption band around 280-300 nm, which is attributed to the n → π* transition of the carbonyl group. mcmaster.canist.gov The formation of the semicarbazone introduces a C=N chromophore and additional lone pairs on the nitrogen atoms. This would be expected to shift the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) and potentially increase the intensity of the absorption.
X-ray Crystallography and Solid-State Conformational Studies
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction is a powerful technique for determining the exact molecular structure, including bond lengths, bond angles, and conformation of a molecule in the solid state. uhu-ciqso.esmdpi.com A search of the Cambridge Structural Database reveals an entry for this compound (CCDC Number: 899672), indicating that its crystal structure has been determined. nih.gov This analysis would provide definitive information on the geometry of the C=N double bond, the conformation of the cyclopentane ring (which is known to adopt a twisted or envelope conformation in its derivatives), and the planarity of the semicarbazone moiety. researchgate.net It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Crystallographic Insights into Molecular Conformation and Intermolecular Interactions
A detailed crystallographic study of cyclopentanone semicarbazone reveals specific conformational features and a network of hydrogen bonds that define its solid-state architecture. The asymmetric unit of the crystal contains two crystallographically independent molecules nih.gov.
The cyclopentane ring in both independent molecules adopts an envelope conformation, a common puckered arrangement for five-membered rings that minimizes steric strain. The semicarbazone moiety (–N–NH–C(=O)–NH₂) is essentially planar, which facilitates delocalization of electron density and participation in hydrogen bonding nih.gov.
Below are tables detailing the crystallographic data and the specific intermolecular hydrogen bond geometries observed in the crystal structure of cyclopentanone semicarbazone.
Interactive Table: Crystal Data and Structure Refinement for Cyclopentanone Semicarbazone
| Parameter | Value |
| Empirical Formula | C₆H₁₁N₃O |
| Formula Weight | 141.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9507 (1) |
| b (Å) | 10.7929 (2) |
| c (Å) | 15.0204 (2) |
| β (°) | 95.126 (1) |
| Volume (ų) | 1445.23 (4) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 1.298 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| Data sourced from a 2012 crystallographic study nih.gov. |
Interactive Table: Hydrogen Bond Geometry (Å, °) for Cyclopentanone Semicarbazone
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| N2A—H1N2···O1B | 0.86 | 2.08 | 2.936 (2) | 178 |
| N3A—H1N3···N1B | 0.86 | 2.21 | 3.067 (2) | 173 |
| N3A—H2N3···O1A | 0.86 | 2.45 | 2.923 (2) | 115 |
| N2B—H2N2···O1A | 0.86 | 2.07 | 2.915 (2) | 168 |
| N3B—H3N3···O1B | 0.86 | 2.48 | 2.943 (2) | 114 |
| N3B—H4N3···N1A | 0.86 | 2.24 | 3.095 (2) | 171 |
| C1A—H1AB···O1B | 0.97 | 2.59 | 3.483 (2) | 153 |
| D = donor atom; H = hydrogen atom; A = acceptor atom. Data sourced from a 2012 crystallographic study nih.gov. |
Polymorphism and Pseudopolymorphism in Semicarbazone Crystal Structures
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability. Pseudopolymorphism is a related phenomenon where the different crystal forms, often called solvates or hydrates, incorporate solvent molecules into their crystal lattice.
While polymorphism and pseudopolymorphism are common phenomena in organic crystalline compounds, particularly in the pharmaceutical industry, there is currently no specific research available in the scientific literature detailing the existence of polymorphs or pseudopolymorphs for cyclopentanone semicarbazone.
General studies on semicarbazone derivatives suggest that the potential for polymorphism is influenced by the flexibility of the molecule and the nature and variety of intermolecular interactions it can form, especially hydrogen bonds. The presence of both hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and imine nitrogen) in cyclopentanone semicarbazone provides the capacity for forming different stable hydrogen-bonding networks, which is a key factor for the potential occurrence of polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could potentially lead to the isolation of different crystalline forms. However, without specific experimental studies, the polymorphic behavior of cyclopentanone semicarbazone remains a matter of speculation.
Table of Compound Names
| Trivial Name | IUPAC Name |
| Cyclopentanone semicarbazone | (cyclopentylideneamino)urea |
| 2-cyclopentylidenehydrazinecarboxamide | |
| Semicarbazide | Hydrazinecarboxamide |
| Cyclopentanone | Cyclopentanone |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure and reactivity of molecules. nih.gov By approximating the many-electron problem to one concerning the electron density, DFT methods offer a balance between computational cost and accuracy. For Cyclopentanone (B42830), semicarbazone, DFT calculations can elucidate its fundamental chemical characteristics.
Geometry Optimization and Conformational Energy Landscapes
The first step in a computational investigation is typically the geometry optimization of the molecule. wikipedia.orgyoutube.comarxiv.orgspectrabase.com This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable three-dimensional structure. For Cyclopentanone, semicarbazone, which possesses a degree of conformational flexibility, particularly around the N-N and C-N single bonds of the semicarbazone moiety, identifying the global minimum and other low-energy conformers is crucial.
Table 1: Representative Optimized Geometrical Parameters for a Semicarbazone Moiety (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=N | 1.28 - 1.30 | ||
| N-N | 1.35 - 1.38 | ||
| N-C(O) | 1.36 - 1.40 | ||
| C=O | 1.22 - 1.24 | ||
| C-N(H2) | 1.32 - 1.35 | ||
| C-C-N | 118 - 122 | ||
| C=N-N | 116 - 120 | ||
| N-N-C(O) | 118 - 122 | ||
| N-C(O)-N | 115 - 119 | ||
| C=N-N-C | 170 - 180 (trans) or 0 - 10 (cis) |
Note: The values in this table are illustrative and based on typical bond lengths, angles, and dihedral angles found in computationally studied semicarbazones. Specific values for this compound would require dedicated DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller gap generally suggests a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the semicarbazide (B1199961) moiety, particularly the lone pairs of the nitrogen and oxygen atoms. The LUMO, on the other hand, would likely be distributed over the π* orbital of the C=N and C=O bonds. A detailed FMO analysis would provide a visual representation of these orbitals and their energy levels, offering predictions about the molecule's reactive sites for electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for a Semicarbazone (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.0 to -7.0 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 |
Note: These energy values are typical for semicarbazone derivatives as determined by DFT calculations and are for illustrative purposes. The exact values for this compound would depend on the level of theory and basis set used in the calculation. researchgate.net
Computational Prediction and Validation of Spectroscopic Properties
DFT calculations are widely used to predict various spectroscopic properties, such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.netcdnsciencepub.com By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data for validation of the computed structure. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.
Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental spectra. researchgate.netuni-muenchen.de This comparison is a powerful tool for confirming the molecular structure and assigning the signals in the experimental spectrum to specific atoms in the molecule. For this compound, computational prediction of its IR and NMR spectra would provide a valuable reference for experimental characterization. While experimental spectra for this compound are available, detailed computational validation is not widely reported. spectrabase.com
Table 3: Representative Calculated Vibrational Frequencies for a Semicarbazone (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| N-H stretch | 3400 - 3500 | Stretching of the amine group hydrogens |
| C-H stretch | 2900 - 3100 | Stretching of the cyclopentyl C-H bonds |
| C=O stretch | 1680 - 1720 | Stretching of the carbonyl group |
| C=N stretch | 1620 - 1660 | Stretching of the imine bond |
| N-H bend | 1580 - 1620 | Bending of the amine group hydrogens |
Note: These are characteristic frequency ranges for the functional groups present in this compound. Precise calculated frequencies would be obtained from a DFT frequency analysis.
Atomic Charges and Electrostatic Potential Distribution
The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. walisongo.ac.idresearchgate.netyoutube.comresearchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For this compound, the MEP map would highlight the negative potential around the carbonyl oxygen and the amine nitrogen atoms, indicating these as likely sites for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms would exhibit a positive potential.
Table 4: Representative Calculated Mulliken Atomic Charges for a Semicarbazone (Illustrative)
| Atom | Charge (a.u.) |
| O (carbonyl) | -0.4 to -0.6 |
| N (imine) | -0.2 to -0.4 |
| N (amide) | -0.5 to -0.7 |
| C (carbonyl) | +0.4 to +0.6 |
| C (imine) | +0.2 to +0.4 |
Note: Atomic charges are highly dependent on the computational method and basis set used. wikipedia.orgnih.gov The values presented are illustrative of the expected charge distribution in a semicarbazone.
Computational Modeling of Reaction Mechanisms and Energetics
Beyond static properties, computational chemistry can be used to model the pathways of chemical reactions, providing a detailed picture of how reactants are transformed into products.
Transition State Characterization and Activation Energy Calculations
The formation of this compound from cyclopentanone and semicarbazide proceeds through a reaction mechanism that can be computationally investigated. A key aspect of this investigation is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. By locating the TS structure and calculating its energy, the activation energy (Ea) of the reaction can be determined. walisongo.ac.id The activation energy is a critical parameter that governs the rate of the reaction.
Computational studies on the formation of other semicarbazones have shown that the reaction typically proceeds via a two-step mechanism involving the initial nucleophilic attack of the semicarbazide on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the final semicarbazone product. DFT calculations can be employed to model the energy profile of this entire process, identifying the energies of the reactants, intermediates, transition states, and products.
Table 5: Representative Energy Profile for Semicarbazone Formation (Illustrative)
| Species | Relative Energy (kcal/mol) |
| Reactants (Ketone + Semicarbazide) | 0 |
| Transition State 1 (Nucleophilic Attack) | +10 to +15 |
| Tetrahedral Intermediate | -5 to -10 |
| Transition State 2 (Dehydration) | +15 to +20 |
| Products (Semicarbazone + Water) | -10 to -15 |
Note: The energy values are illustrative and represent a typical profile for semicarbazone formation. The actual values for the reaction of cyclopentanone would require specific calculations.
Thermodynamic and Kinetic Reaction Profile Simulations
Computational simulations are instrumental in mapping the thermodynamic and kinetic landscapes of chemical reactions. For derivatives of cyclopentanone, such as its semicarbazone, these simulations elucidate the energy changes and reaction rates of various transformations.
Ab initio calculations, a type of computational method that relies on basic principles of quantum mechanics, have been employed to explore the reactivity of cyclopentanone intermediates. For instance, studies on the oxidation of cyclopentanone have utilized the CBS-QB3 level of theory to investigate the thermodynamic and kinetic parameters of reactions involving oxo cyclopentyl radicals. mit.edu These calculations reveal how the presence of the carbonyl group influences reaction pathways, such as hindering hydrogen migration while promoting other reactions like HO2-elimination. mit.edu
In a related context, experiments designed to differentiate between thermodynamic and kinetic control in the formation of semicarbazones have been conducted. odinity.com In the reaction of semicarbazide hydrochloride with ketones like cyclohexanone (B45756), the conditions can be manipulated to favor either the kinetically or thermodynamically controlled product. odinity.com The kinetic product is formed faster, under irreversible conditions, while the thermodynamic product is more stable and is favored under conditions that allow for equilibrium to be reached. odinity.com For example, rapid formation at lower temperatures often yields the kinetic product, whereas longer reaction times, sometimes with heating, can lead to the more stable thermodynamic product. odinity.com
The following table summarizes the conceptual differences between kinetic and thermodynamic control in semicarbazone formation:
| Feature | Kinetic Control | Thermodynamic Control |
| Reaction Conditions | Lower temperature, shorter reaction time | Higher temperature, longer reaction time |
| Product Formation | Faster rate of formation | Reversible, leads to the most stable product |
| Governing Factor | Height of the transition state energy barrier | Relative Gibbs free energy of the products |
| Product Stability | Less stable product | More stable product |
This table is based on principles discussed in the context of semicarbazone synthesis. odinity.com
Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models
The solvent in which a reaction occurs can significantly impact its pathway and rate. Computational chemistry employs both implicit and explicit solvent models to simulate these effects. wikipedia.org
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This approach is computationally efficient and provides a good general description of solvent behavior. wikipedia.org Common implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). wikipedia.orgnih.gov These models are effective in predicting properties like the Gibbs free energy of solvation. wikipedia.org However, they may not fully capture localized solvent-solute interactions and density fluctuations, which can be particularly important in structured solvents like water. wikipedia.org
Explicit solvent models treat individual solvent molecules as distinct entities. wikipedia.org This method provides a more detailed and physically realistic picture of the solvent environment, including specific interactions like hydrogen bonding. wikipedia.orgyoutube.com Explicit models are typically used in molecular mechanics (MM) and molecular dynamics (MD) simulations, which track the movement of atoms over time. wikipedia.org While computationally more demanding, explicit models are better at describing the specific ordering of solvent molecules around a solute. wikipedia.orgyoutube.com
The choice between implicit and explicit models depends on the specific research question and available computational resources. Hybrid models that combine aspects of both are also utilized to balance accuracy and computational cost. wikipedia.org
Theoretical Studies on Tautomerism and Isomerization Pathways
Tautomerism, the interconversion of structural isomers, is a key area of investigation for understanding the behavior of molecules like cyclopentanone semicarbazone. wikipedia.org Computational studies are crucial for elucidating the mechanisms and energetics of these transformations.
Investigation of Prototropic Tautomerism
Prototropic tautomerism involves the relocation of a proton, often accompanied by a shift in double bonds. wikipedia.org It is the most common form of tautomerism and can be considered a type of acid-base behavior. wikipedia.org For cyclopentanone, the primary prototropic tautomer is its enol form.
Computational methods can be used to predict the relative stabilities of tautomers and the energy barriers for their interconversion. The process of tautomerization can be catalyzed by acids or bases. wikipedia.org
Computational Analysis of Ring-Chain Tautomerism
Ring-chain tautomerism is a type of isomerism where a molecule can exist in both an open-chain and a cyclic form. wikipedia.orgnih.gov This phenomenon is particularly relevant for semicarbazones, which can potentially cyclize to form triazolidinone structures. sciforum.netmdpi.com
Density Functional Theory (DFT) calculations, specifically using methods like B3LYP with a 6-311++G(d,p) basis set, have been employed to study the ring-chain isomerism of semicarbazones. sciforum.netmdpi.com These studies investigate the thermodynamic and kinetic aspects of the cyclization reaction, often in the presence of an acid promoter. sciforum.netmdpi.comresearchgate.net
The calculations show that the reaction typically proceeds through the formation of a pre-reaction complex, followed by proton transfer and subsequent cyclization. sciforum.netmdpi.comresearchgate.net The solvent can have a significant effect on the thermodynamics of the reaction. For example, the transformation of a semicarbazone to its cyclic form might be thermodynamically favorable in one solvent (e.g., acetonitrile) but unfavorable in another (e.g., chloroform). sciforum.netmdpi.com
The following table presents hypothetical Gibbs free energy data for a semicarbazone ring-chain isomerization, illustrating the influence of the solvent:
| Solvent | Activation Energy (ΔG‡) (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |
| Chloroform (CHCl₃) | 15.95 | +0.30 (unfavorable) |
| Acetonitrile (MeCN) | 16.13 | -1.10 (favorable) |
This data is based on findings from DFT studies on semicarbazone cyclization. mdpi.com
These computational analyses provide a detailed understanding of the factors controlling the equilibrium between the open-chain and cyclic forms of semicarbazones, which is crucial for predicting their behavior in different chemical environments.
Chemical Reactivity and Synthetic Utility
Regeneration and Deprotection Strategies for the Parent Carbonyl Compound
The semicarbazone group is a well-established protecting group for aldehydes and ketones. The regeneration of the parent carbonyl compound, cyclopentanone (B42830), from its semicarbazone derivative can be achieved through several methods.
Acid-catalyzed hydrolysis is a classical and widely employed method for the deprotection of semicarbazones. The reaction involves treating the semicarbazone with an aqueous mineral acid, such as hydrochloric acid, which cleaves the carbon-nitrogen double bond to regenerate the ketone and produce semicarbazide (B1199961) hydrochloride as a byproduct. The efficiency of this method can be influenced by factors such as the concentration of the acid, reaction temperature, and the steric and electronic properties of the carbonyl compound.
While acid-catalyzed hydrolysis is effective, alternative methods have been developed to overcome certain limitations, such as the use of harsh acidic conditions that may not be suitable for sensitive substrates.
One such alternative involves the use of gaseous nitrogen dioxide (NO2/N2O4) under solvent-free conditions. iust.ac.irresearchgate.net This method has been shown to be a rapid and efficient way to regenerate carbonyl compounds from their semicarbazone derivatives at room temperature. iust.ac.ir For instance, the reaction of p-chlorobenzaldehyde semicarbazone with gaseous NO2/N2O4 resulted in complete conversion to p-chlorobenzaldehyde within a minute. iust.ac.ir This approach offers a milder and environmentally benign alternative to traditional hydrolytic methods. researchgate.net
Table 1: Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous Mineral Acid (e.g., HCl) | Typically heated | Well-established, high yields for many substrates | Harsh conditions, may not be suitable for acid-sensitive molecules |
Functional Group Transformations Derived from the Semicarbazone Moiety
The semicarbazone functionality itself can undergo various chemical transformations, providing pathways to other important classes of organic compounds.
The Wolff-Kishner reduction is a powerful reaction used to convert carbonyl groups into methylene (B1212753) groups (CH2). wikipedia.orgquora.com This reaction is particularly useful for the deoxygenation of aldehydes and ketones that are sensitive to acidic conditions, making it a complementary method to the Clemmensen reduction. wikipedia.orgalfa-chemistry.com The reaction typically involves heating the hydrazone or, in this case, the semicarbazone of the ketone with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol or diethylene glycol. wikipedia.orgquora.com
In the case of cyclopentanone semicarbazone, the Wolff-Kishner reduction would yield cyclopentane (B165970). quora.comyoutube.com The mechanism involves the in-situ formation of a hydrazone, followed by deprotonation and the elimination of nitrogen gas to form a carbanion, which is then protonated by the solvent to give the final alkane product. wikipedia.orgquora.com While the classical Wolff-Kishner reduction requires high temperatures, modifications have been developed to allow the reaction to proceed under milder conditions. wikipedia.org
Semicarbazones can serve as precursors for the synthesis of heterocyclic compounds. One notable transformation is their oxidative cyclization to form 2-imino-1,3,4-oxadiazolines. asianpubs.org This reaction can be achieved using various oxidizing agents. For example, ceric ammonium (B1175870) nitrate (B79036) has been used as an inexpensive and readily available oxidant for the cyclization of semicarbazones under solvent-free conditions. asianpubs.org The resulting 2-imino-1,3,4-oxadiazolines are themselves interesting compounds that can undergo further reactions, such as thermolysis to amides. asianpubs.org
Cyclopentanone Semicarbazone as an Intermediate in Complex Organic Synthesis
Beyond its role as a protective group, cyclopentanone semicarbazone can be a key intermediate in the synthesis of more complex molecules. For instance, semicarbazones of cyclic ketones, such as cyclooctanone (B32682) semicarbazone, are crucial intermediates in the synthesis of strained alkynes like cyclooctyne, which is valuable in click chemistry. While not cyclopentanone itself, this highlights the broader utility of cycloalkanone semicarbazones in synthetic organic chemistry. The stability and crystallinity of semicarbazones often facilitate their isolation and purification, which is a significant advantage in multi-step synthetic sequences. researchgate.net
Preparation of Chiral Cyclopentanoid Building Blocks
Chiral cyclopentanoid structures are fundamental components of numerous biologically active molecules, including prostaglandins (B1171923) and certain antibiotics. The synthesis of these molecules in an enantiomerically pure form is a significant objective in organic chemistry. nih.govresearchgate.net Various strategies have been developed to create these chiral building blocks, often employing methods like asymmetric allylic alkylation, the use of chiral auxiliaries, or starting from chiral precursors like dimethyl meso-tartrate. nih.govrsc.org However, based on a review of the available scientific literature, the specific application of cyclopentanone semicarbazone as a direct precursor or chiral auxiliary for the preparation of chiral cyclopentanoid building blocks is not extensively documented. Methodologies often focus on other starting materials and synthetic pathways to induce the required chirality. nih.govrsc.orgresearchgate.net
Applications in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org Semicarbazones, including cyclopentanone semicarbazone, serve as versatile precursors for the synthesis of several important classes of nitrogen-containing heterocyclic compounds, notably 1,3,4-oxadiazoles and pyrazoles.
The conversion of a semicarbazone to a heterocycle involves a cyclization reaction, often promoted by an oxidizing agent or specific reaction conditions. This transformation provides an efficient route to valuable molecular structures.
Synthesis of 1,3,4-Oxadiazoles
Semicarbazones can undergo oxidative cyclization to form 2-amino-substituted 1,3,4-oxadiazoles. asianpubs.orgnih.gov This reaction involves the formation of a new carbon-oxygen bond, creating the five-membered oxadiazole ring. Various reagents have been employed to facilitate this transformation, highlighting the versatility of the method. For instance, iodine can mediate the oxidative cyclization of semicarbazones derived from various aldehydes. jchemrev.com Another effective oxidant for this purpose is ceric ammonium nitrate (CAN), which can be used under solvent-free conditions. asianpubs.org
Table 1: Reagents for Oxidative Cyclization of Semicarbazones to 1,3,4-Oxadiazoles
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Ceric Ammonium Nitrate (CAN) | Solvent-free, grinding at room temperature | asianpubs.org |
| Iodine (I₂) | In the presence of potassium carbonate | jchemrev.com |
| Lead Tetraacetate (Pb(OAc)₄) | Not specified | asianpubs.org |
| Manganese Dioxide (MnO₂) | Not specified | asianpubs.org |
Synthesis of Pyrazoles
Pyrazoles are another class of important heterocycles with wide-ranging biological activities that can be synthesized from semicarbazone-related precursors. nih.govnih.gov The synthesis typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) source. Semicarbazide hydrochloride has been developed as a safer and effective alternative to the more toxic hydrazine for this purpose. rsc.org
Furthermore, semicarbazones themselves can be key intermediates in the synthesis of functionalized pyrazoles. For example, a semicarbazone can undergo a Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) to yield a 4-formylpyrazole. chim.it This aldehyde-functionalized pyrazole (B372694) is a versatile building block for creating a library of more complex, biologically active pyrazole derivatives. chim.it A series of novel pyrazole-phenyl semicarbazone derivatives were also designed and synthesized, demonstrating potent α-glucosidase inhibitory activity. nih.gov
Coordination Chemistry with Metal Centers
The semicarbazone moiety possesses multiple lone pairs of electrons on its oxygen and nitrogen atoms, making it an excellent ligand for coordinating with metal ions. ccsenet.org The resulting metal complexes have diverse structural features and are of interest for their potential applications in catalysis and materials science.
Ligand Design and Complexation Studies of Semicarbazone Derivatives
Semicarbazones are versatile chelating agents that can coordinate to metal centers in several ways. researchgate.net Depending on the metal ion and the reaction conditions, they can act as unidentate, bidentate, or multidentate ligands. researchgate.net The primary coordination sites are the azomethine nitrogen (C=N) and the carbonyl oxygen (C=O).
Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the complexation behavior of semicarbazones. These studies indicate that the oxygen atom is a highly favorable coordination site. ccsenet.org The free electron pairs on both the oxygen and nitrogen atoms are potential coordination sites, allowing for the formation of stable chelate rings with metal ions. ccsenet.org
Table 2: Coordination Properties of Semicarbazone Ligands
| Property | Description | Reference |
| Potential Donor Atoms | Azomethine Nitrogen, Carbonyl Oxygen, Amide Nitrogen | ccsenet.org |
| Coordination Modes | Unidentate, Bidentate (N,O), Multidentate | researchgate.net |
| Favorable Site (Theoretical) | The carbonyl oxygen atom is identified as a highly favorable coordination site. | ccsenet.org |
| Chelation | Forms stable 5- or 6-membered chelate rings with metal ions. | researchgate.net |
The synthesis of metal complexes typically involves reacting the semicarbazone ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction, often a 1:1 or 1:2 metal-to-ligand ratio, can influence the structure of the final complex. researchgate.net
Structural Elucidation of Metal-Semicarbazone Complexes
Common characterization techniques include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the azomethine and carbonyl groups by observing shifts in their characteristic vibrational frequencies upon complexation.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: To elucidate the structure of the ligand and observe changes in the chemical environment of protons and carbons upon binding to a metal.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.
Electronic Spectra (UV-Vis): To study the electronic transitions within the complex and infer its geometry.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which provides insight into the oxidation state and electron configuration of the metal ion. researchgate.net
Studies on complexes formed between semicarbazone ligands and various divalent metal ions, such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have shown that these metals can form both four-coordinate and six-coordinate complexes. researchgate.net For example, a study revealed that a specific tridentate semicarbazone ligand formed complexes where the Cu(II) ion adopted a distorted octahedral geometry, while Zn(II) and Cd(II) complexes were also characterized. researchgate.net Computational studies are also increasingly used to model and predict the structures and reactivity of these metal complexes. mdpi.com
Table 3: Structural Features of Selected Metal-Semicarbazone Complexes
| Metal Ion | Proposed Geometry | Characterization Methods Used | Reference |
| Mn(II) | Four-coordinate / Six-coordinate | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility | researchgate.net |
| Co(II) | Four-coordinate / Six-coordinate | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility | researchgate.net |
| Ni(II) | Four-coordinate / Six-coordinate | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility | researchgate.net |
| Cu(II) | Distorted Octahedral | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility | researchgate.net |
| Zn(II) | Four-coordinate / Six-coordinate | Elemental Analysis, FT-IR, ¹H NMR, ¹³C NMR, Mass Spec | researchgate.net |
| Cd(II) | Four-coordinate / Six-coordinate | Elemental Analysis, FT-IR, ¹H NMR, ¹³C NMR, Mass Spec | researchgate.net |
Tautomeric Equilibria and Stereochemical Considerations
Investigation of Keto-Enol and Imine-Enamine Tautomerism in Semicarbazones
Tautomers are constitutional isomers of organic compounds that readily interconvert. chemguide.co.uk This process, known as tautomerism, commonly involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. youtube.com For cyclopentanone (B42830), semicarbazone, two primary forms of tautomerism are theoretically possible: keto-enol and imine-enamine tautomerism.
Keto-Enol Tautomerism: This involves an equilibrium between a keto form (containing a C=O group) and an enol form (containing a C=C bond with an attached hydroxyl group). masterorganicchemistry.com While the parent cyclopentanone can exhibit this, in the semicarbazone derivative, the focus shifts away from any residual keto form of the reactant.
Imine-Enamine Tautomerism: This is the more relevant equilibrium for semicarbazones. It involves the interconversion between the imine form (containing a C=N double bond) and the enamine form (containing a C=C double bond with an attached amino group). youtube.com In cyclopentanone, semicarbazone, the imine form is significantly more stable and is the predominant species at equilibrium. The enamine tautomer would involve the formation of a double bond within the cyclopentyl ring, adjacent to the nitrogen-bearing carbon. Generally, the imine form is thermodynamically favored over the enamine form. rsc.org
The equilibrium for a related Schiff base, which also features a C=N imine group, shows a strong predominance of the imine tautomer over other forms in freshly prepared solutions. nih.gov
Below is a table illustrating the primary tautomeric equilibrium for this compound.
| Tautomeric Form | Key Structural Feature | Representation | Predominance |
| Imine | C=N double bond | C1CCC(=NNC(=O)N)C1 | Highly Favored |
| Enamine | C=C double bond adjacent to an amino group | C1CC(NNC(=O)N)=CC1 | Disfavored |
Data table based on the principles of imine-enamine tautomerism.
Stereoisomerism (E/Z Isomerism) of the Iminyl Carbon-Nitrogen Double Bond
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. creative-chemistry.org.uk Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound can exist as geometric isomers. studymind.co.uk These isomers are designated as E or Z based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each atom of the double bond. libretexts.org
To assign the configuration, the substituents on the iminyl carbon and the nitrogen atom are ranked by priority. chemguide.co.uk
On the iminyl carbon (C1 of the ring): The two substituents are the carbon atoms at position 2 and position 5 of the cyclopentane (B165970) ring. Since they are identical (both -CH2- groups), further analysis of the chains is needed, but for the purpose of isomerism at this specific C=N bond, we consider the two groups attached directly to the double bond atoms.
On the nitrogen atom (N1): The two substituents are the lone pair of electrons and the -NHC(=O)NH2 group. For the purpose of assigning priority, the lone pair is always considered the lowest priority.
Let's re-evaluate the groups attached directly to the double bond atoms:
On the carbon atom of the C=N bond: The two groups are the two carbon pathways of the cyclopentane ring (-CH2-CH2- and -CH2-CH2-).
On the nitrogen atom of the C=N bond: The substituent is the hydrazinecarboxamide group (-NHC(=O)NH2). The other "group" is the lone pair on the nitrogen.
A more accurate application of the CIP rules focuses on the atoms directly attached to the double bond. For the C=N bond of this compound:
At the carbon atom: The two groups are the two carbon chains of the ring (-CH2-). We must look further along the chain to break the tie, but for simplicity, we consider the two ring connections.
At the nitrogen atom: The group is the -NHC(=O)NH2 moiety. The other substituent is the lone pair of electrons on the nitrogen, which is assigned the lowest priority.
Therefore, the stereoisomerism depends on the orientation of the higher-priority groups on the carbon and nitrogen relative to the double bond. The -NHC(=O)NH2 group on the nitrogen is the high-priority group. On the carbon, the two paths of the ring are equivalent. However, in substituted semicarbazones, this E/Z isomerism is a key feature. For cyclopentanone semicarbazone, the two isomers are designated based on the orientation of the semicarbazone chain relative to the cyclopentane ring.
The E isomer has the higher-priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. libretexts.orgyoutube.com
| Isomer | Configuration of High-Priority Groups |
| E-isomer | On opposite sides of the C=N bond |
| Z-isomer | On the same side of the C=N bond |
Data table based on the principles of E/Z isomerism. studymind.co.uklibretexts.org
Conformational Preferences of the Cyclopentyl Ring and Semicarbazone Moiety
The three-dimensional shape, or conformation, of this compound is influenced by the inherent flexibility of the cyclopentane ring and the rotational freedom of the semicarbazone side chain.
Cyclopentyl Ring Conformation: Unlike cyclohexane, which has a clear, low-energy "chair" conformation, cyclopentane is in a constant state of flux. dalalinstitute.com A planar conformation of cyclopentane would have significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. maricopa.edu To alleviate this strain, the ring puckers. The two most commonly discussed non-planar conformations are the "envelope" and the "half-chair" (or twist) conformations. dalalinstitute.com In the envelope conformation, one carbon atom is out of the plane of the other four. maricopa.edu This structure reduces torsional strain. The molecule rapidly interconverts between these puckered forms at room temperature. The presence of the bulky C=N-NHC(=O)NH2 substituent would be expected to influence the preferred conformation, likely favoring a pucker that minimizes steric hindrance with the substituent.
| Molecular Fragment | Preferred Conformation | Reason for Preference |
| Cyclopentyl Ring | Non-planar (e.g., Envelope, Half-Chair) | Alleviation of torsional strain. maricopa.edu |
| Semicarbazone Moiety | Extended or folded, depending on steric and electronic factors | Minimization of steric hindrance and optimization of orbital overlap. |
Data table based on principles of conformational analysis.
Methodological Advancements in Analytical Derivatization
Utility in Qualitative Organic Analysis for Carbonyl Compound Identification
A foundational technique in classical organic chemistry for identifying unknown aldehydes and ketones is through their conversion into solid derivatives with distinct and sharp melting points. oxfordreference.comlibretexts.org Semicarbazones, the products of a condensation reaction between an aldehyde or ketone and semicarbazide (B1199961), are exemplary for this purpose. oxfordreference.comnumberanalytics.comwikipedia.org These derivatives are typically crystalline solids, which simplifies their isolation and purification, and they possess high melting points, aiding in the unambiguous identification of the original carbonyl compound. oxfordreference.comnumberanalytics.com
The formation of cyclopentanone (B42830), semicarbazone from its parent ketone, cyclopentanone, illustrates this principle. The reaction involves the nucleophilic attack of semicarbazide on the carbonyl carbon of cyclopentanone, followed by the elimination of a water molecule. numberanalytics.comnumberanalytics.com The resulting crystalline solid, cyclopentanone, semicarbazone, has a characteristic melting point. By preparing this derivative from an unknown sample and comparing its melting point to the known value, an analyst can confirm the identity of the original ketone. oxfordreference.com
Table 1: Physical Properties for Carbonyl Identification
| Parent Carbonyl Compound | Derivative | Molecular Formula of Derivative | Melting Point of Derivative (°C) |
|---|
Note: Melting points can vary slightly based on experimental conditions and purity.
Integration with Chromatographic Techniques for Enhanced Separation and Detection
In modern analytical laboratories, derivatization is a key strategy to overcome the limitations of chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). csus.edu For carbonyl compounds, which often lack a strong chromophore for UV detection in HPLC or may not be volatile enough for GC, conversion to a semicarbazone derivative is highly advantageous. csus.eduresearchgate.net
The primary benefits of this derivatization include:
Enhanced UV Detection: The semicarbazone functional group acts as a chromophore, significantly increasing the molar absorptivity of the analyte. This allows for sensitive detection using standard UV-Vis detectors in HPLC. researchgate.netepa.gov
Improved Chromatographic Properties: Derivatization alters the polarity and volatility of the parent compound, which can lead to better separation efficiency and peak shape in both HPLC and GC. csus.edu
Increased Stability: The conversion to a more stable derivative can prevent the degradation of thermally labile carbonyl compounds during analysis. chromatographyonline.com
The derivatization of carbonyls with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is structurally related to semicarbazide, is a standard method for their determination by HPLC. epa.govnih.gov Similarly, semicarbazide itself can be used to tag carbonyls, enabling their separation and quantification. nih.govresearchgate.netresearchgate.net
Table 2: Application of Semicarbazone Derivatization in Chromatography
| Analytical Technique | Purpose of Derivatization | Compound Class |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Introduce a chromophore for UV detection, improve separation. csus.eduresearchgate.net | Aldehydes, Ketones |
Spectrophotometric Applications as Analytical Reagents for Metal Ions
The utility of semicarbazones extends beyond organic analysis to the field of inorganic analysis. The nitrogen and oxygen atoms within the semicarbazone structure can act as donor atoms, enabling them to form stable complexes with various metal ions. taylorandfrancis.comijmr.net.in This complex formation often results in a new, intensely colored species that can be measured by UV-Vis spectrophotometry. ijmr.net.iniaea.org
The principle of this application relies on the Beer-Lambert law, where the absorbance of the metal-semicarbazone complex is directly proportional to the concentration of the metal ion. This provides a simple, cost-effective, and sensitive method for quantitative metal analysis. ijmr.net.in The selectivity of the method can be tuned by modifying the structure of the semicarbazone ligand and controlling the pH of the solution. rasayanjournal.co.in
While specific applications of this compound itself are not widely documented for this purpose, the broader class of semicarbazones and the analogous thiosemicarbazones have been successfully employed as chromogenic reagents for the spectrophotometric determination of a range of metal ions, including copper(II), cobalt(II), nickel(II), and cadmium(II). rasayanjournal.co.innih.gov
Table 3: Semicarbazone-Type Ligands in Spectrophotometric Metal Ion Analysis
| Ligand Type | Metal Ion Detected | Basis of Detection |
|---|---|---|
| Semicarbazones | Nickel(II) | Formation of a colored complex, enhancement of fluorescence. |
| Thiosemicarbazones | Copper(II), Cobalt(II) rasayanjournal.co.in | Formation of distinct colored complexes. rasayanjournal.co.in |
Historical Perspectives and Foundational Research
Early Investigations into Semicarbazone Formation and Reactivity
The late 19th and early 20th centuries marked a period of intense investigation into the reactions of aldehydes and ketones. A key development during this era was the discovery of semicarbazones as stable, crystalline derivatives. wikipedia.orgsathyabama.ac.in These compounds are formed through a condensation reaction between a ketone or aldehyde and semicarbazide (B1199961). wikipedia.orgbyjus.com This reaction proved to be a cornerstone for the qualitative analysis of carbonyl compounds, as the resulting semicarbazones often have sharp, well-defined melting points, which can be used for identification purposes. wikipedia.orgsathyabama.ac.intaylorandfrancis.com
Early research focused on understanding the fundamental nature of this reaction. It was established that the formation of a semicarbazone is a nucleophilic addition-elimination reaction. The initial step involves the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of the ketone or aldehyde. numberanalytics.com This is followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine, specifically a semicarbazone in this case. wikipedia.orgnumberanalytics.com
Quantitative studies on semicarbazone formation, such as those conducted by Conant and Bartlett in the 1930s, provided deeper insights into the kinetics and equilibria of the reaction. acs.org These investigations revealed the influence of factors like pH on the reaction rate, demonstrating that the reaction is typically acid-catalyzed. numberanalytics.com The catalytic effect of acid is attributed to the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by semicarbazide. numberanalytics.com
Evolution of Synthetic Strategies for Cyclopentanone (B42830) Semicarbazone
The synthesis of cyclopentanone itself has seen various approaches over the years. Early methods often involved the ketonic decarboxylation of adipic acid or its salts. orgsyn.orgorganic-chemistry.org For instance, heating adipic acid with a catalyst like barium hydroxide (B78521) or barium carbonate was a common procedure. orgsyn.orgorganic-chemistry.org
The formation of cyclopentanone semicarbazone then follows the general principle of semicarbazone synthesis. A typical laboratory preparation would involve reacting cyclopentanone with semicarbazide hydrochloride, often in the presence of a base like sodium acetate (B1210297) to neutralize the hydrochloric acid and liberate the free semicarbazide for reaction.
A notable development in the synthesis of cycloalkanone semicarbazones, including cyclopentanone semicarbazone, was a process involving the reaction of an aqueous solution of an alkali metal salt of a nitro cycloalkane with a mineral acid salt of semicarbazide. google.com This method provided an alternative route to these derivatives.
Impact on Fundamental Organic Reaction Mechanism Understanding
The study of semicarbazone formation, with cyclopentanone as a representative ketone, has had a significant impact on the broader understanding of organic reaction mechanisms. The reaction serves as a classic example of nucleophilic addition to a carbonyl group, a fundamental process in organic chemistry.
The investigation into the pH dependence of the reaction rate provided crucial evidence for the role of acid catalysis in carbonyl reactions. numberanalytics.com The observation that the reaction rate is dependent on the concentration of both the carbonyl compound and semicarbazide helped to establish the bimolecular nature of the rate-determining step. numberanalytics.com
Furthermore, the study of the structure and reactivity of different carbonyl compounds in semicarbazone formation, as explored by researchers like Jencks and Anderson, has contributed to our understanding of steric and electronic effects on reaction rates. acs.org For example, the relatively unhindered nature of the carbonyl group in cyclopentanone allows for a facile reaction with semicarbazide.
The reversible nature of semicarbazone formation has also been a subject of study, providing insights into chemical equilibria. The fact that semicarbazones can be hydrolyzed back to the parent carbonyl compound and semicarbazide under acidic conditions underscores the dynamic nature of these reactions.
Q & A
Q. What are the standard protocols for synthesizing semicarbazone derivatives from cyclopentanone, and how do reaction conditions influence yield?
Semicarbazones are typically synthesized via acid-catalyzed condensation of cyclopentanone (a ketone) with semicarbazide. Sodium acetate is often added to buffer the reaction medium, optimizing pH to enhance nucleophilic attack by semicarbazide on the carbonyl carbon. The reaction efficiency depends on solvent polarity, temperature (typically reflux conditions), and stoichiometric ratios. For example, Rhodium-mediated transformations require Wilkinson’s catalyst ([Rh(PPh₃)₃Cl]) and specific amines to stabilize intermediates, as shown in studies involving para-nitrobenzaldehyde semicarbazone derivatives .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of cyclopentanone semicarbazone?
- ¹H/¹³C NMR : Signals for the semicarbazone NH₂ group appear as broad singlets (~5-7 ppm), while the cyclopentanone ring protons resonate between 1.5–2.5 ppm. The carbonyl carbon (C=O) is observed at ~150–160 ppm in ¹³C NMR.
- IR : A strong absorption band near 1650–1700 cm⁻¹ corresponds to the C=O stretch of the ketone, while N-H stretches (semicarbazone) appear at 3200–3350 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂ groups) validate the molecular formula .
Q. What are the primary applications of cyclopentanone semicarbazone in coordination chemistry?
Cyclopentanone semicarbazone acts as a tridentate ligand (N,N,O-donor) in metal complexes, forming stable coordination with transition metals like Cu(II), Fe(III), and Zn(II). These complexes are studied for their magnetic properties (e.g., spin-crossover behavior in Fe(III) complexes) and catalytic activity .
Advanced Research Questions
Q. How do noncovalent interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and stability of cyclopentanone semicarbazone metal complexes?
Single-crystal X-ray diffraction reveals that hydrogen bonds between NH groups and counterions (e.g., Cl⁻) stabilize the lattice. π-π stacking between aromatic moieties in ligand derivatives (e.g., salicylaldehyde semicarbazone) enhances thermal stability. Hirshfeld surface analysis quantifies these interactions, showing contributions from H-bonding (30–40%) and van der Waals forces .
Q. What experimental and computational strategies resolve contradictions in catalytic activity data for cyclopentanone-derived semicarbazone complexes?
Discrepancies in catalytic efficiency (e.g., oxidation vs. reduction reactions) are addressed by:
- Kinetic Studies : Monitoring reaction rates under controlled pH and temperature.
- DFT Calculations : Modeling transition states to identify steric/electronic effects of substituents on the semicarbazone backbone.
- Spectroscopic Validation : In situ UV-Vis or EPR spectroscopy tracks intermediate species during catalysis .
Q. How do bioactivity profiles of semicarbazone-metal complexes vary with metal ion choice and ligand functionalization?
- Antimicrobial Activity : Zn(II) complexes show higher antifungal activity against Candida albicans than Cr(III) analogs due to enhanced membrane permeability.
- Antitumor Effects : Cu(II) complexes induce apoptosis in cancer cells via ROS generation, validated by mitochondrial depolarization assays.
- Structure-Activity Relationships : Electron-withdrawing groups (e.g., -NO₂) on the semicarbazone ligand improve binding to DNA or enzyme active sites .
Q. What challenges arise in integrating cyclopentanone semicarbazone into fuel formulations, and how are they mitigated?
Cyclopentanone’s high oxygen content improves octane sensitivity in fuel blends but causes elastomer incompatibility (e.g., swelling of fluorocarbon seals). Mitigation strategies include:
- Blend Optimization : Limiting cyclopentanone to ≤20% v/v in base fuels (e.g., E10) to reduce oxidative degradation.
- Stabilizers : Adding antioxidants (e.g., BHT) extends induction time from 400 minutes to >600 minutes in ASTM D525 tests .
Methodological Considerations
Q. How to design experiments to assess semicarbazone ligand flexibility in dynamic combinatorial chemistry?
Q. What are the limitations of current kinetic models for cyclopentanone combustion, and how are they refined?
Existing models underestimate soot formation due to incomplete pathways for cyclopentanone ring-opening. Refinements incorporate shock tube data and quantum-mechanical calculations for key intermediates like ethene and vinyl radicals .
Data Contradictions and Resolution
Q. Why do some studies report conflicting bioactivity results for structurally similar semicarbazone complexes?
Variations in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. SRB), and metal-ligand stoichiometry (1:1 vs. 1:2) contribute to discrepancies. Standardized testing across multiple models and meta-analyses are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
